N-(3-Aminophenyl)-2-(hexyloxy)benzamide
Overview
Description
N-(3-Aminophenyl)-2-(hexyloxy)benzamide, or HAPB, is an amide-based compound found in many pharmaceutical and industrial materials. It has a wide range of applications, from pharmaceuticals to industrial chemicals. HAPB is a versatile compound with a variety of uses, including as a reagent, a catalyst, and a surfactant. HAPB is also used in scientific research, as a model compound for studying the structure and function of other compounds.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar to N-(3-Aminophenyl)-2-(hexyloxy)benzamide, has been found to inhibit histone deacetylases (HDACs) selectively. This inhibition can block cancer cell proliferation and induce apoptosis, making it a promising anticancer drug (Zhou et al., 2008).
Antimicrobial Activity : Benzamide derivatives, including those similar to this compound, have demonstrated broad-spectrum antibacterial and antifungal activities against various microorganisms (Ertan et al., 2007).
Antioxidant Potential : Amino-substituted benzamide derivatives, related to this compound, have shown the capacity to act as powerful antioxidants by scavenging free radicals. This is attributed to their electrochemical oxidation mechanisms, which are essential in understanding their free radical scavenging activity (Jovanović et al., 2020).
Therapeutic Efficacy in Cancer Treatment : Another similar compound, 4-amino-N-(2'-aminophenyl)benzamide, has been shown to have significant therapeutic efficacy in treating slowly growing tumors. This compound is characterized by its low mutagenic potential and DNA-DNA crosslinking activity after treatment, highlighting its potential in cancer therapy (Berger et al., 1985).
Enzyme Inhibition and Pharmacological Activities : N-(3-Hydroxyphenyl) Benzamide, a compound with a structure similar to this compound, was synthesized and found to inhibit various enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. These enzyme inhibition activities point to its potential pharmacological applications (Abbasi et al., 2014).
Complexation Reactions in Chemistry : N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide, a compound structurally related to this compound, has been studied for its complexation reactions with metal ions like Ni2+, Cu2+, and Cd2+. Such studies are significant in understanding the chemistry of benzamide derivatives and their potential applications in material science (Thangjam & Rajkumari, 2010).
Potential in Treating Cardiac Hypertrophy : A novel histone deacetylase inhibitor, structurally similar to this compound, has shown effects in preventing cardiac hypertrophy induced by isoproterenol in rat hearts. This suggests its potential therapeutic application in treating certain heart conditions (Kitagawa et al., 2007).
properties
IUPAC Name |
N-(3-aminophenyl)-2-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-7-13-23-18-12-6-5-11-17(18)19(22)21-16-10-8-9-15(20)14-16/h5-6,8-12,14H,2-4,7,13,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBKLPZGOHGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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